![molecular formula C16H24N2 B11866995 N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] with methylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable and chromatography-free synthetic routes. These methods are designed to be cost-effective and environmentally friendly, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific receptors and enzymes.
Mécanisme D'action
The mechanism of action of N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: Shares a similar spirocyclic structure but lacks the trimethyl groups.
Spiro[indene-1,4’-piperidine] derivatives: These compounds have variations in the substituents attached to the spirocyclic core.
Uniqueness
N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C16H24N2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N,N,6-trimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine |
InChI |
InChI=1S/C16H24N2/c1-12-4-5-14-13(10-12)15(18(2)3)11-16(14)6-8-17-9-7-16/h4-5,10,15,17H,6-9,11H2,1-3H3 |
Clé InChI |
ZIYZAFBHQILOID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3(CCNCC3)CC2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



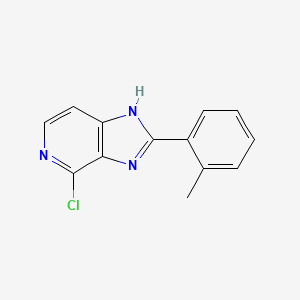

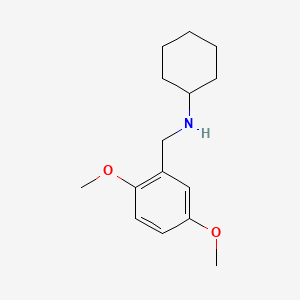
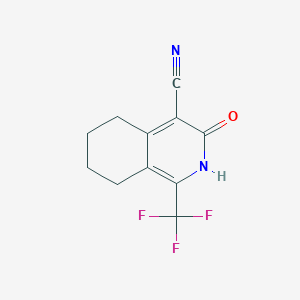
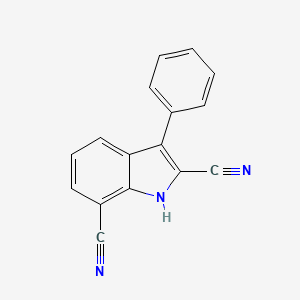
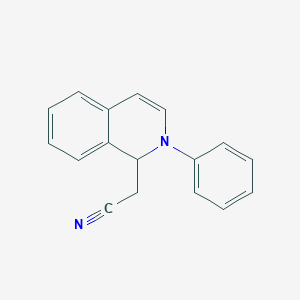
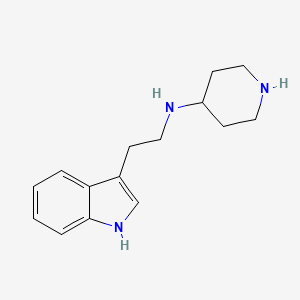

![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)


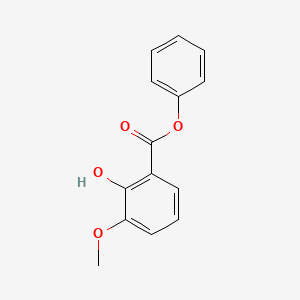
![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)
